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molecular formula C8H11N3O2 B8778991 Ethyl 2,6-diaminonicotinate

Ethyl 2,6-diaminonicotinate

Cat. No. B8778991
M. Wt: 181.19 g/mol
InChI Key: OKIQORABWAQGMT-UHFFFAOYSA-N
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Patent
US08183264B2

Procedure details

2,6-Diamino-nicotinic acid ethyl ester (2.0 g) described in Manufacturing Example 10-2-3 was dissolved in ethanol (15 mL), and a 1N aqueous solution of sodium hydroxide (15 mL) was added thereto, after which the solution was refluxed for 2 hours. The reaction mixture was cooled to room temperature, and the ethanol solvent was evaporated under a reduced pressure. The reaction mixture was neutralized with 1N hydrochloric acid at 0° C. The precipitated solids were filtered off to obtain the titled compound (1.7 g).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:13])[C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[N:7][C:6]=1[NH2:12])C.[OH-].[Na+]>C(O)C>[NH2:12][C:6]1[N:7]=[C:8]([NH2:11])[CH:9]=[CH:10][C:5]=1[C:4]([OH:13])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)OC(C1=C(N=C(C=C1)N)N)=O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after which the solution was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the ethanol solvent was evaporated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
was neutralized with 1N hydrochloric acid at 0° C
FILTRATION
Type
FILTRATION
Details
The precipitated solids were filtered off

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)O)C=CC(=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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